Cas no 77937-05-4 (5-amino-N-methyl-1H-pyrazole-4-carboxamide)

5-amino-N-methyl-1H-pyrazole-4-carboxamide structure
77937-05-4 structure
Product name:5-amino-N-methyl-1H-pyrazole-4-carboxamide
CAS No:77937-05-4
MF:C5H8N4O
MW:140.14322
MDL:MFCD18809678
CID:551112
PubChem ID:10844455

5-amino-N-methyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxamide,3-amino-N-methyl-
    • 1H-Pyrazole-4-carboxamide,3-amino-N-methyl-(9CI)
    • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide
    • 5-amino-N-methyl-1H-pyrazole-4-carboxamide(SALTDATA: FREE)
    • SCHEMBL16572974
    • 77937-05-4
    • MFCD18809678
    • DTXSID90445603
    • AKOS009339081
    • BS-38475
    • 5-amino-N-methyl-1H-pyrazole-4-carboxamide
    • MDL: MFCD18809678
    • Inchi: InChI=1S/C5H8N4O/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9)
    • InChI Key: YBUNJKBHLIWUPV-UHFFFAOYSA-N
    • SMILES: CNC(C1=CNNC1=N)=O

Computed Properties

  • Exact Mass: 140.06994
  • Monoisotopic Mass: 140.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • PSA: 83.8

5-amino-N-methyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525329-5g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4 97%
5g
$755 2022-06-10
abcr
AB265858-1g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide, 95%; .
77937-05-4 95%
1g
€385.20 2023-09-10
Chemenu
CM525329-1g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4 97%
1g
$249 2022-06-10
eNovation Chemicals LLC
Y1217172-10g
3-amino-N-methyl-2H-pyrazole-4-carboxamide
77937-05-4 95%
10g
$2250 2024-07-28
A2B Chem LLC
AH52281-5g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4 95%
5g
$824.00 2024-04-19
Ambeed
A374993-5g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4 97%
5g
$770.0 2024-04-17
1PlusChem
1P00G52X-1g
1H-Pyrazole-4-carboxamide,3-amino-N-methyl-(9CI)
77937-05-4 95%
1g
$242.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616043-5g
3-Amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4 98%
5g
¥11775.00 2024-07-28
abcr
AB265858-5 g
5-Amino-N-methyl-1H-pyrazole-4-carboxamide, 95%; .
77937-05-4 95%
5g
€853.10 2022-03-03
TRC
A636235-50mg
5-amino-N-methyl-1H-pyrazole-4-carboxamide
77937-05-4
50mg
$ 70.00 2022-06-07

Additional information on 5-amino-N-methyl-1H-pyrazole-4-carboxamide

Recent Advances in the Study of 5-amino-N-methyl-1H-pyrazole-4-carboxamide (CAS: 77937-05-4) in Chemical Biology and Pharmaceutical Research

The compound 5-amino-N-methyl-1H-pyrazole-4-carboxamide (CAS: 77937-05-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for designing novel kinase inhibitors, antimicrobial agents, and anticancer compounds, highlighting its broad therapeutic potential.

One of the key areas of research involving 5-amino-N-methyl-1H-pyrazole-4-carboxamide focuses on its role in modulating protein kinase activity. Kinases are critical targets in the treatment of numerous diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further optimization.

In addition to its kinase inhibitory properties, 5-amino-N-methyl-1H-pyrazole-4-carboxamide has been investigated for its antimicrobial potential. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study synthesized a series of analogs and evaluated their minimum inhibitory concentrations (MICs), revealing promising activity profiles. These findings suggest that this compound could serve as a lead structure for developing new antibiotics to address the growing threat of antimicrobial resistance.

Another emerging application of 5-amino-N-methyl-1H-pyrazole-4-carboxamide is in the field of neurodegenerative disease research. Preliminary studies have indicated that certain derivatives of this compound may exhibit neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. For instance, a 2022 study in ACS Chemical Neuroscience reported that these derivatives could reduce neuronal apoptosis in models of Alzheimer's disease, offering a potential avenue for therapeutic intervention. Further mechanistic studies are underway to elucidate the underlying molecular mechanisms.

The synthetic versatility of 5-amino-N-methyl-1H-pyrazole-4-carboxamide also makes it a valuable intermediate in medicinal chemistry. Recent advancements in green chemistry have enabled more efficient and sustainable synthesis routes for this compound, reducing the environmental impact of its production. A 2023 publication in Organic Process Research & Development detailed a novel catalytic method that improves yield and purity while minimizing waste generation, aligning with the principles of green chemistry.

In conclusion, 5-amino-N-methyl-1H-pyrazole-4-carboxamide (CAS: 77937-05-4) represents a multifaceted compound with significant potential in drug discovery and development. Its applications span kinase inhibition, antimicrobial activity, and neuroprotection, supported by robust experimental evidence. Continued research into its derivatives and mechanisms of action will likely uncover additional therapeutic opportunities, reinforcing its importance in the pharmaceutical industry. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to facilitate translational progress.

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(CAS:77937-05-4)5-amino-N-methyl-1H-pyrazole-4-carboxamide
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